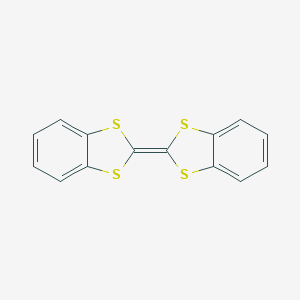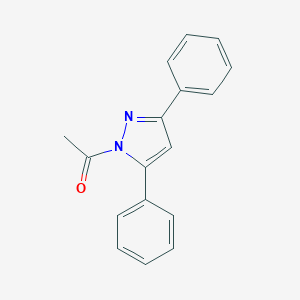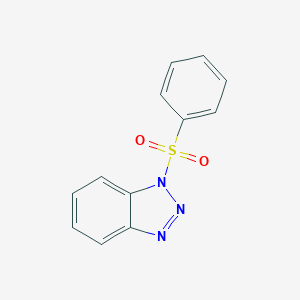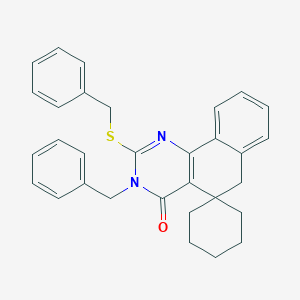
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a spirocyclic ring system, which makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells. It has been found to bind to DNA and interfere with the replication process, which ultimately leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- are still being studied. However, it has been found to have low toxicity and high selectivity for cancer cells, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it a safer and more effective alternative to other anti-cancer agents. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce large quantities for research purposes.
Orientations Futures
There are several future directions for research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)-. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the synthesis method of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- can be optimized to make it more efficient and cost-effective for large-scale production.
Méthodes De Synthèse
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with phenylmethyl chloride and sodium sulfide to form the final compound.
Applications De Recherche Scientifique
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- has several scientific research applications. One of the most significant applications is its use in the development of new drugs. This compound has been found to have potential as an anti-cancer agent, and several studies have been conducted to explore its effectiveness in treating various types of cancer.
Propriétés
Numéro CAS |
172984-46-2 |
|---|---|
Nom du produit |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- |
Formule moléculaire |
C31H30N2OS |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
3-benzyl-2-benzylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C31H30N2OS/c34-29-27-28(26-17-9-8-16-25(26)20-31(27)18-10-3-11-19-31)32-30(35-22-24-14-6-2-7-15-24)33(29)21-23-12-4-1-5-13-23/h1-2,4-9,12-17H,3,10-11,18-22H2 |
Clé InChI |
AEGPGZSHOZIYHW-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canonique |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CC6=CC=CC=C6 |
Autres numéros CAS |
172984-46-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
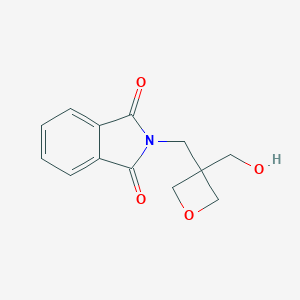
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
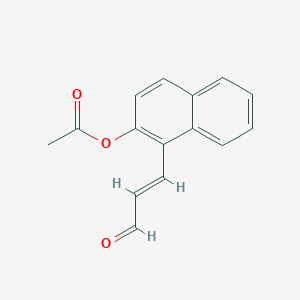
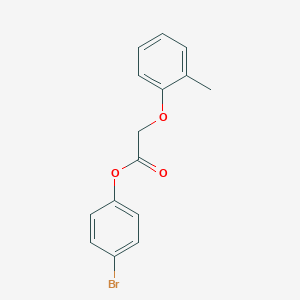
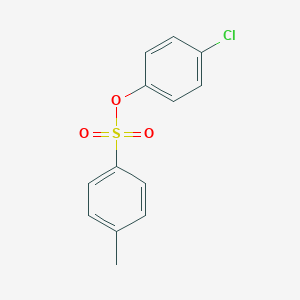
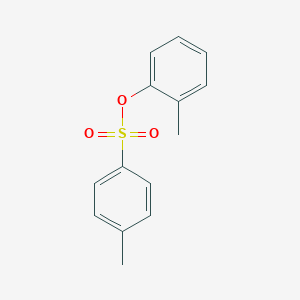
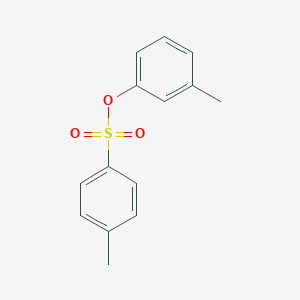
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
